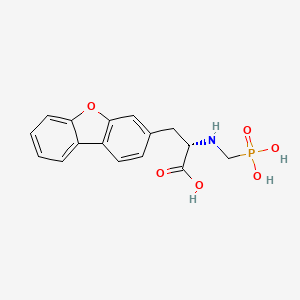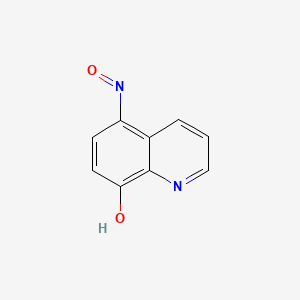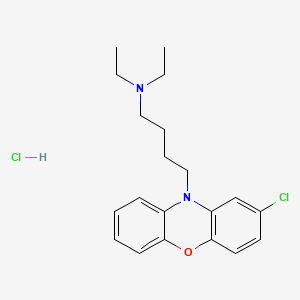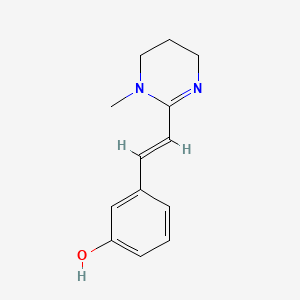
Oxantel
描述
Oxantel is an anthelmintic compound primarily used to treat infections caused by intestinal worms such as Ascaris, Trichuris, and Enterobius . It is known for its efficacy in both human and veterinary medicine . The compound is a derivative of pyrantel and is often used in combination with other anthelmintics to enhance its effectiveness .
生化分析
Biochemical Properties
Oxantel has been shown to inhibit fumarate reductase in some pathogenic bacteria . It interacts with the neurons of gastrointestinal parasites, causing sustained muscular contraction, leading to the death of the parasites by spastic paralysis .
Cellular Effects
This compound has a significant impact on the cells of gastrointestinal parasites. It depolarizes the neurons of these parasites 100 times more than acetylcholine, causing sustained muscular contraction . This leads to spastic paralysis and subsequent death of the parasites .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the neurons of gastrointestinal parasites. It depolarizes these neurons to a much greater extent than acetylcholine, leading to sustained muscular contraction . This results in spastic paralysis and eventual death of the parasites .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been found to be highly effective against Trichuris spp., with an estimated cure rate of 76% and an egg reduction rate of 85% at a 20 mg/kg dose . Its efficacy against other soil-transmitted helminths varies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Dogs tolerate this compound very well due to its low toxicity and reduced absorption to blood after oral administration . Adverse drug reactions such as nausea, vomit, diarrhea, and loss of appetite can occur after therapeutic doses .
Metabolic Pathways
It is known that this compound is metabolically stable, shows low permeability, and has low systemic bioavailability after oral use .
Transport and Distribution
It is known that this compound is very poorly absorbed in the gut, allowing high concentrations of the unchanged drug to reach the large intestine .
Subcellular Localization
Given its mode of action, it is likely that this compound primarily interacts with neurons in the gastrointestinal tract of parasites .
准备方法
合成路线和反应条件
奥沙特可以通过多步过程合成,该过程涉及 3-羟基苯甲醛与 1-甲基-5,6-二氢-4H-嘧啶-2-胺反应 . 该反应通常涉及使用碱(例如氢氧化钠)和溶剂(例如乙醇)。 然后通过重结晶纯化产物 .
工业生产方法
在工业环境中,奥沙特是使用类似的合成路线但通过优化反应条件来大量生产的,以最大限度地提高产率和纯度 . 该过程涉及使用高压反应器和连续流动系统来确保持续生产 .
化学反应分析
反应类型
奥沙特经历了几种类型的化学反应,包括:
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢.
还原: 通常使用硼氢化钠等还原剂.
取代: 卤代烷烃和酰氯等试剂用于取代反应.
形成的主要产物
科学研究应用
奥沙特在科学研究中具有广泛的应用:
相似化合物的比较
类似化合物
吡喹酮: 与奥沙特一样,吡喹酮是一种作用于烟碱型乙酰胆碱受体的驱虫剂.
阿苯达唑: 另一种驱虫剂,阿苯达唑,通过抑制寄生虫中的微管合成发挥作用.
甲苯达唑: 与阿苯达唑类似,甲苯达唑会破坏寄生虫中的微管形成.
奥沙特的独特性
奥沙特在治疗鞭虫感染方面的疗效高于其他驱虫剂 . 它具有特定的作用方式,使其对鞭虫特别有效,而鞭虫对其他治疗不太敏感 .
属性
IUPAC Name |
3-[(E)-2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-15-9-3-8-14-13(15)7-6-11-4-2-5-12(16)10-11/h2,4-7,10,16H,3,8-9H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYKTHBAWRESFI-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1C=CC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCN=C1/C=C/C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016597 | |
| Record name | Oxantel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36531-26-7 | |
| Record name | Oxantel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36531-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxantel [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036531267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxantel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13670 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxantel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXANTEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94AJJ30D9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of oxantel?
A1: this compound exhibits its anthelmintic activity primarily by acting as a potent agonist of a novel acetylcholine receptor (nAChR) subtype found in whipworms, termed the O-AChR subtype. [] This activation leads to prolonged channel opening, depolarization of nerve and muscle cells, and ultimately paralysis of the worm. []
Q2: How does the O-AChR subtype differ from other nAChRs in its response to this compound?
A2: The O-AChR subtype demonstrates a significantly higher sensitivity to this compound compared to other nAChR subtypes, such as those found in the pig roundworm, Ascaris suum. [] This selectivity likely contributes to the specific efficacy of this compound against whipworm infections.
Q3: What is the molecular formula and weight of this compound?
A3: this compound, chemically known as (E)-1,4,5,6-Tetrahydro-1-methyl-2-(2-phenylethenyl)pyrimidine, has the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol. []
Q4: Are there any spectroscopic data available for this compound?
A4: While the provided research does not include specific spectroscopic data, a validated RP-HPLC method has been developed for quality control of this compound pamoate in tablets. [] This method utilizes UV detection at 295 nm, suggesting this wavelength holds relevance for its spectroscopic characterization.
Q5: What is known about the absorption of this compound pamoate?
A5: Research indicates that this compound pamoate exhibits poor absorption in rats, resulting in low bioavailability. [] This characteristic may have implications for its efficacy in humans and requires further investigation.
Q6: Is there evidence of this compound pamoate affecting cytochrome P450 (CYP) metabolism?
A6: In vitro studies suggest that a combination of albendazole and this compound pamoate leads to a 2.6-fold decreased IC50 value for CYP1A2 inhibition compared to separate exposures. [] This suggests a potential for interaction at the CYP1A2 enzyme level, which warrants further investigation, particularly in humans.
Q7: Are there any reported cases of resistance to this compound in the treatment of helminth infections?
A7: While the provided research does not specifically mention this compound resistance, it highlights the overall concern regarding emerging anthelmintic resistance in human populations. [] Further research is necessary to monitor potential resistance development to this compound.
Q8: What animal models are commonly used to study this compound's activity?
A8: Researchers frequently utilize the murine model Trichuris muris [, ] and the pig whipworm Trichuris suis [] to investigate the efficacy and target interactions of this compound. These models offer valuable insights into the drug's mechanism and potential for treating human whipworm infections.
Q9: How does the structure of this compound relate to its activity against the O-AChR subtype?
A9: While the exact binding interactions remain to be fully elucidated, studies on closely related anthelmintics suggest that the tetrahydropyrimidinyl group of this compound may play a crucial role in its interaction with the O-AChR subtype. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


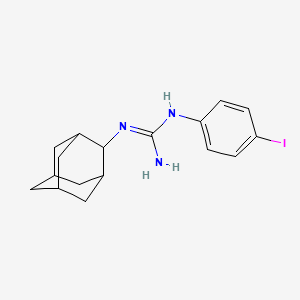
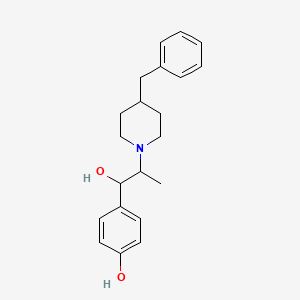

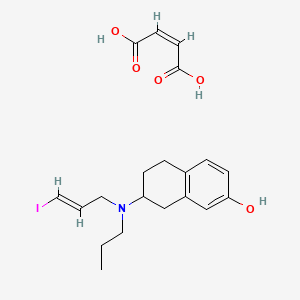


![3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride](/img/structure/B1662937.png)
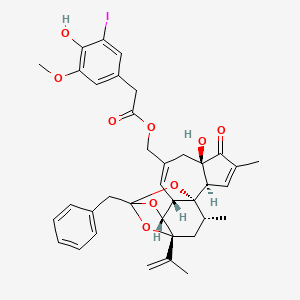

![7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid](/img/structure/B1662943.png)
